molecular formula C19H16N2O2 B14354367 N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide CAS No. 90687-79-9

N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide

Cat. No.: B14354367
CAS No.: 90687-79-9
M. Wt: 304.3 g/mol
InChI Key: RSZACCHIIHMMMS-UHFFFAOYSA-N
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Description

N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide is a complex organic compound known for its unique bicyclic structure. This compound features a naphthalene moiety attached to a bicyclo[2.2.1]hepta-2,5-diene framework, which is further functionalized with dicarboxamide groups. The presence of these functional groups and the rigid bicyclic structure make this compound an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide typically involves a multi-step process. One common method starts with the Diels-Alder reaction between cyclopentadiene and naphthalene derivatives to form the bicyclo[2.2.1]hepta-2,5-diene core. This intermediate is then subjected to further functionalization to introduce the dicarboxamide groups. The reaction conditions often involve the use of organic solvents like tetrahydrofuran (THF) and catalysts such as palladium or rhodium complexes .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the yield of the Diels-Alder reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives of the original compound .

Scientific Research Applications

N~2~-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N2-(Naphthalen-1-yl)bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The naphthalene moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Properties

CAS No.

90687-79-9

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

3-N-naphthalen-1-ylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide

InChI

InChI=1S/C19H16N2O2/c20-18(22)16-12-8-9-13(10-12)17(16)19(23)21-15-7-3-5-11-4-1-2-6-14(11)15/h1-9,12-13H,10H2,(H2,20,22)(H,21,23)

InChI Key

RSZACCHIIHMMMS-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(=C2C(=O)N)C(=O)NC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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